Spiramycin is produced naturally by the fermentation of Streptomyces ambofaciens, a soil-dwelling actinobacterium. This organism is known for its ability to synthesize a variety of bioactive compounds, including antibiotics. Spiramycin was first discovered in the mid-20th century and has since been utilized in both human and veterinary medicine for its antimicrobial properties .
The synthesis of spiramycin involves fermentation processes using Streptomyces ambofaciens. The production typically requires controlled conditions that favor the growth of the bacteria and the subsequent production of spiramycin.
The fermentation process can vary based on factors such as media composition, aeration rate, and incubation time, which can all influence yield and purity. The extraction typically involves organic solvents that selectively solubilize spiramycin while leaving behind other metabolites.
The molecular structure of spiramycin features a large lactone ring with attached sugar units. The detailed structural formula includes multiple stereocenters, contributing to its complex three-dimensional conformation.
Spiramycin undergoes several chemical reactions relevant to its function as an antibiotic:
The binding affinity of spiramycin to ribosomes can be influenced by environmental factors such as pH and ionic strength, which can affect its antibacterial activity.
Spiramycin's primary mechanism of action involves:
Research indicates that spiramycin exhibits bacteriostatic activity against a range of Gram-positive bacteria and some Gram-negative strains . Its effectiveness is particularly noted against pathogens like Streptococcus pneumoniae and Staphylococcus aureus.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination .
Spiramycin has several scientific uses:
Spiramycin hexanedioate is a macrolide antibiotic-adipate salt complex with the molecular formula C₄₉H₈₄N₂O₁₈ and a molecular weight of 989.21 g/mol. The systematic IUPAC name is:2-((4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-(((2S,3R,4R,5S,6R)-5-(((2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-10-(((5S,6R)-5-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-7-yl)acetaldehyde adipate [1] [3] [6]. The compound is formed via salt formation between the basic tertiary amine groups of spiramycin and the carboxylic acid groups of adipic acid (hexanedioic acid).
Table 1: Molecular Identity of Spiramycin Hexanedioate
Property | Value/Descriptor |
---|---|
Molecular Formula | C₄₉H₈₈N₂O₁₈ |
Molecular Weight | 989.21 g/mol |
CAS Registry Number | 68880-55-7 |
Elemental Composition | C: 59.50%; H: 8.56%; N: 2.83%; O: 29.11% |
Synonyms | Rovamycin hexanedioate, Spiramycin adipate |
The spiramycin core consists of a 16-membered lactone ring with three attached deoxy sugars: mycarose (at C-9), forosamine (at C-4), and mycaminose (at C-5). The stereochemistry includes multiple chiral centers:
Table 2: Stereochemical Features of Key Structural Units
Structural Unit | Chiral Centers | Configuration |
---|---|---|
16-membered lactone | C-4, C-5, C-6, C-7, C-9, C-10, C-16 | 4R,5S,6S,7R,9R,10R,16R |
Mycaminose | C-2', C-3', C-4' | 2'R,3'S,4'R |
Forosamine | C-2'', C-3'', C-4'' | 2''R,3''R,4''R |
Mycarose | C-2''', C-3''', C-4''' | 2'''R,3'''R,4'''S |
Spiramycin hexanedioate forms when spiramycin free base (a tertiary amine) reacts with adipic acid (HOOC-(CH₂)₄-COOH) in a 1:1 stoichiometry. The protonation occurs at the dimethylamino group (-N(CH₃)₂) of the mycaminose sugar, generating a cationic ammonium center. This interacts ionically with the adipate dianion, enhancing the compound's water solubility and crystallinity compared to the free base [4] [6]. The hexanedioate counterion acts as a "spacer" in the crystal lattice, facilitating hydrogen bonding between the antibiotic and the anion via:
Table 3: Comparative Properties of Spiramycin Free Base vs. Hexanedioate Salt
Property | Spiramycin Free Base | Spiramycin Hexanedioate |
---|---|---|
Molecular Weight | 843.06 g/mol | 989.21 g/mol |
Solubility (H₂O) | Low | Enhanced |
Melting Point | Not reported | >200°C (decomp.) |
Crystal Habit | Amorphous | Crystalline |
Stability | Hygroscopic | Non-hygroscopic |
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FT-IR):
Mass Spectrometry (MS):
Table 4: Key Spectroscopic Assignments
Technique | Signal (δ, cm⁻¹, or m/z) | Assignment |
---|---|---|
¹H NMR | δ 5.32 (d, J=15 Hz) | H-13 (diene) |
δ 4.98 (d, J=3.5 Hz) | Anomeric proton (mycaminose) | |
δ 2.87 (s) | N(CH₃)₂ (forosamine) | |
¹³C NMR | δ 174.5 | Lactone carbonyl |
δ 100.9 | Anomeric carbon (mycarose) | |
FT-IR | 1720 cm⁻¹ | ν(C=O), lactone |
1640 cm⁻¹ | νₐₛ(COO⁻), adipate | |
ESI-MS | 990.215 | [M+H]⁺ (C₄₉H₈₄N₂O₁₈) |
Crystallography: Spiramycin hexanedioate crystallizes in a monoclinic system (space group P2₁). The unit cell dimensions are a = 15.32 Å, b = 18.45 Å, c = 10.87 Å, and β = 102.5°. The adipate anion bridges two spiramycin cations via N⁺-H···⁻OOC bonds, forming a layered structure stabilized by intermolecular H-bonding (O-H···O, N-H···O) [4] [6].
Thermal Stability:
Table 5: Thermal Degradation Profile
Stage | Temperature Range (°C) | Mass Loss (%) | Process |
---|---|---|---|
I | 30–120 | 2.5 | Solvent/water desorption |
II | 195–250 | 28.0 | Adipate decarboxylation |
III | 250–350 | 49.5 | Lactone ring fragmentation |
Residue | >350 | 20.0 | Carbonaceous char |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7